N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a carbamothioyl group, and a benzamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide typically involves the reaction of 4-bromophenyl isothiocyanate with benzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its inhibitory effect on carbonic anhydrases is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-bromophenyl)amino]carbonothioyl}benzamide
- N-{[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide
- N-{[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
Uniqueness
N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain biological assays .
Properties
Molecular Formula |
C15H14BrN3OS |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
N-[[(4-bromophenyl)carbamothioylamino]methyl]benzamide |
InChI |
InChI=1S/C15H14BrN3OS/c16-12-6-8-13(9-7-12)19-15(21)18-10-17-14(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H2,18,19,21) |
InChI Key |
YMFWIBFCIZCBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCNC(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.